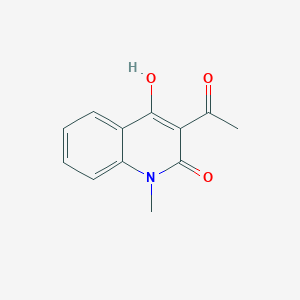

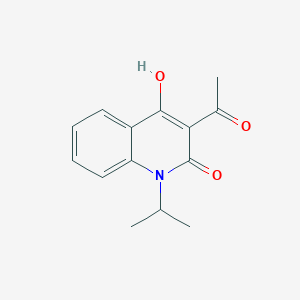

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

Overview

Description

Synthesis Analysis

The compound “3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone” has been used in the synthesis of red-emitting dyes. It was reacted with 7-(N,N-Diethylamino)-coumarin 3-aldehyde to form corresponding chalcones1. The reaction was carried out by refluxing the compounds in absolute ethanol for a period of 4 hours in the presence of piperidine1.

Molecular Structure Analysis

The compound is part of a class of highly fluorescent molecules known as coumarin derivatives. These molecules are important in the field of optoelectronics, fluorescent markers for proteins, cellular imaging, lasers, and optical whitening1.

Chemical Reactions Analysis

The BF2-complexation was used as a tool to introduce a red shift in the molecules. The BF2-complexes synthesized were found to be red-emitting and show higher one-photon absorption cross-section1.

Physical And Chemical Properties Analysis

The typical absorbance and emission wavelengths of coumarin derivatives lie in the blue-green region (400-520 nm) and the molecules of the coumarin class are known to be highly fluorescent with moderate to good quantum yields1.

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is involved in various chemical synthesis processes. It serves as a precursor for the formation of Diels-Alder cycloaddition products, as demonstrated in the study by Chauncey and Grundon (1990), where it reacts with isopropenyl acetate to produce such compounds (Chauncey & Grundon, 1990). Similarly, Abass et al. (2007) utilized it in the preparation of miscellaneous triheterocyclic systems containing the quinolinone moiety, highlighting its versatility in creating complex organic structures (Abass, Abdel-Megid, & Hassan, 2007).

Applications in Optoelectronic Devices

Research by Ismail et al. (2013) on 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) suggests potential applications in optoelectronic devices. Their study indicated that HMNOQ, derived from 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, exhibits a high dipole moment, making it a promising structure for use in such technologies (Ismail, Morsy, Mohamed, El-Mansy, & Abd-Alrazk, 2013).

Medicinal Chemistry

In the context of medicinal chemistry, the compound has been studied for its potential antibacterial properties. Asghari et al. (2014) synthesized pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone, which demonstrated moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Natural Product Isolation

The compound also plays a role in the isolation of natural products. Luo et al. (2009) isolated quinolinone alkaloids from the stem bark of Micromelum falcatum, including derivatives of 4-hydroxy-1-methyl-2(1H)-quinolinone. This indicates its presence and importance in natural bioactive compounds (Luo, Qi, Yin, Gao, & Zhang, 2009).

Synthetic Methodologies

In terms of synthetic methodologies, Kappe et al. (1995) described a method for reducing acyl substituted derivatives of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone to alkyl derivatives. This reduction process is significant for generating various quinolinone derivatives, underlining the compound's flexibility in synthetic chemistry (Kappe, Aigner, Roschger, Schnell, & Stadibauer, 1995).

properties

IUPAC Name |

3-acetyl-4-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXLZSYWEVIMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715987 | |

| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817874 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | |

CAS RN |

54289-76-8 | |

| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)

![tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate](/img/structure/B1395456.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)

![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)